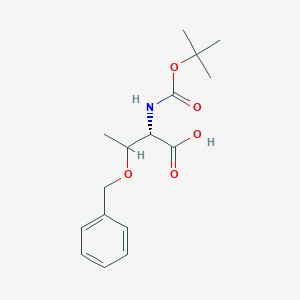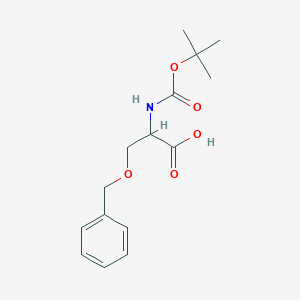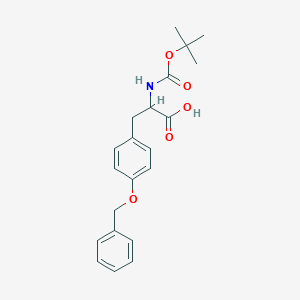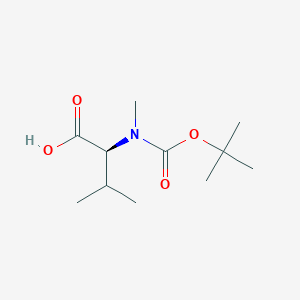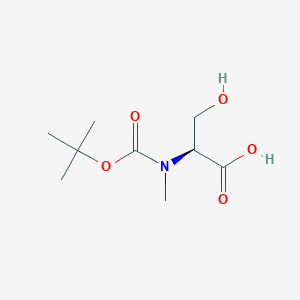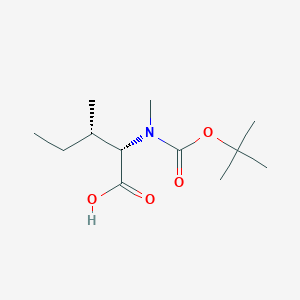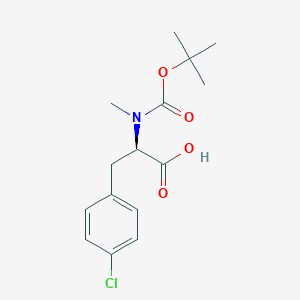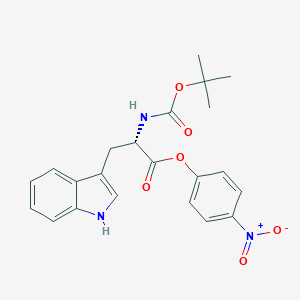
Boc-Trp-ONp
描述
Boc-Trp-ONp, also known as tert-butoxycarbonyl-tryptophan-p-nitrophenyl ester, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis and serves as a protected form of tryptophan, where the amino group is protected by the tert-butoxycarbonyl group, and the carboxyl group is activated as a p-nitrophenyl ester. This compound is valuable in organic synthesis, particularly in the field of peptide chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Trp-ONp typically involves the protection of the amino group of tryptophan with the tert-butoxycarbonyl group, followed by the activation of the carboxyl group as a p-nitrophenyl ester. The process can be summarized in the following steps:
Protection of the Amino Group: The amino group of tryptophan is protected by reacting it with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine.
Activation of the Carboxyl Group: The carboxyl group of the protected tryptophan is then activated by reacting it with p-nitrophenol in the presence of a coupling reagent such as dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the efficient and cost-effective production of the compound.
化学反应分析
Types of Reactions
Boc-Trp-ONp undergoes various chemical reactions, including:
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid.
Peptide Bond Formation: The activated carboxyl group (p-nitrophenyl ester) readily reacts with amino groups to form peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in dioxane.
Peptide Bond Formation: Dicyclohexylcarbodiimide as a coupling reagent in dichloromethane.
Major Products Formed
Deprotection: Tryptophan with a free amino group.
Peptide Bond Formation: Peptides with tryptophan residues incorporated into the sequence.
科学研究应用
Boc-Trp-ONp is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, allowing for the incorporation of tryptophan residues in a protected form.
Drug Development: This compound is used in the development of peptide-based drugs, where the protected tryptophan can be selectively incorporated into therapeutic peptides.
作用机制
The mechanism of action of Boc-Trp-ONp primarily involves its role as a protected amino acid derivative in peptide synthesis. The tert-butoxycarbonyl group protects the amino group from unwanted reactions, while the p-nitrophenyl ester activates the carboxyl group for efficient peptide bond formation. This dual functionality allows for the selective incorporation of tryptophan into peptides and proteins.
相似化合物的比较
Similar Compounds
Fmoc-Trp-ONp: Fluorenylmethyloxycarbonyl-tryptophan-p-nitrophenyl ester, another protected form of tryptophan used in peptide synthesis.
Cbz-Trp-ONp: Carbobenzyloxy-tryptophan-p-nitrophenyl ester, an alternative protecting group for tryptophan.
Uniqueness
Boc-Trp-ONp is unique due to its combination of the tert-butoxycarbonyl protecting group and the p-nitrophenyl ester activating group. This combination provides both stability and reactivity, making it a versatile reagent in peptide synthesis and bioconjugation .
属性
IUPAC Name |
(4-nitrophenyl) 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c1-22(2,3)31-21(27)24-19(12-14-13-23-18-7-5-4-6-17(14)18)20(26)30-16-10-8-15(9-11-16)25(28)29/h4-11,13,19,23H,12H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGKMKBNHAFRBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50934301 | |
| Record name | 4-Nitrophenyl N-[tert-butoxy(hydroxy)methylidene]tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15160-31-3 | |
| Record name | 4-Nitrophenyl N-((tert-butoxy)carbonyl)-L-tryptophanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015160313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl N-[tert-butoxy(hydroxy)methylidene]tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


